N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
CAS No.: 23951-85-1
Cat. No.: VC4998254
Molecular Formula: C13H15N3O
Molecular Weight: 229.283
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23951-85-1 |
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Molecular Formula | C13H15N3O |
Molecular Weight | 229.283 |
IUPAC Name | N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) |
Standard InChI Key | QWXCCRCTIXSUFC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, reflects its substitution pattern:
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Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
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2-Amino group: Bonded to a 4-methoxyphenyl group (N-(4-methoxyphenyl)).
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Methyl groups: At positions 4 and 6 of the pyrimidine ring.
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The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating capabilities, influencing reactivity and intermolecular interactions. Methyl groups at positions 4 and 6 contribute to steric effects and lipophilicity.
Synthetic Strategies
General Pyrimidine Synthesis
Pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:
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Condensation of aldehydes with amidines or guanidines: For example, reacting 4-methoxybenzaldehyde with acetamidine forms the pyrimidine backbone.
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Functionalization: Introducing methyl groups via alkylation or using pre-substituted precursors.
Example Route (Analogous to Source 2):
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Guanidine nitrate and diethyl malonate react in methanol with sodium methoxide as a base.
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Cyclization under reflux yields a dihydroxypyrimidine intermediate.
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Methylation using dimethyl sulfate or methyl iodide introduces methyl groups.
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Amination at position 2 via nucleophilic substitution with 4-methoxyaniline.
Key Considerations:
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Regioselectivity: Reaction conditions (temperature, catalysts) control substituent positions.
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Purification: Chromatography or recrystallization ensures high purity (>95%).
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity.
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logP: Estimated ~2.8 (higher than unsubstituted pyrimidines due to methyl groups).
Crystallographic Insights
Analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine) exhibit:
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Dihedral angles: ~30° between pyrimidine and phenyl rings, reducing π-π stacking.
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Hydrogen bonding: N–H⋯N interactions stabilize crystal lattices.
Biological Activity and Applications
Kinase Inhibition
Pyrimidine derivatives are explored as kinase inhibitors. For example:
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FGFR4 inhibition: A related compound, 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, showed 85% inhibition of FGFR4 at 0.5 µM IC₅₀, surpassing control compounds.
Mechanism: The methoxyphenyl group likely interacts with hydrophobic kinase pockets, while the pyrimidine core hydrogen-bonds with catalytic residues.
Industrial and Material Science Applications
Corrosion Inhibition
Pyrimidine derivatives adsorb onto metal surfaces, forming protective layers. For instance:
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N80 steel in HCl: 4-(4-methoxyphenyl)-5,6-dimethyl-2-morpholinopyridine-3-carbonitrile achieved 92% inhibition efficiency at 200 ppm.
Catalysis
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Cross-coupling reactions: Pyrimidine-based ligands enhance palladium-catalyzed Suzuki-Miyaura reactions (yields >90%).
Challenges and Future Directions
Synthetic Optimization
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Scalability: Transitioning from lab-scale to industrial production requires optimizing catalysts and reducing solvent use.
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Byproduct management: Regioisomers (e.g., 4,5-dimethyl vs. 4,6-dimethyl) necessitate advanced separation techniques.
Biological Efficacy
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Bioavailability: Poor aqueous solubility may limit in vivo applications.
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Toxicity profiling: hERG channel binding assays are critical to assess cardiotoxicity risks.
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